6-Chloro-1H-indazole-5-carboxylic acid methyl ester
Overview
Description
6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a derivative of indazole . Indazole derivatives represent one of the most important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .
Synthesis Analysis
Indazole derivatives can be prepared by various methods. One of the strategies includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Enthalpy of Formation Studies
Research by Orozco-Guareño et al. (2019) focuses on the enthalpy of formation for a range of indazoles, including 1-methyl-1H-indazole-6-carboxylic methyl ester. This study is significant in understanding the thermodynamic properties of these compounds, which is crucial for their potential applications in various scientific fields (Orozco-Guareño et al., 2019).
Structural Analysis of Indazole Derivatives
Murugavel et al. (2010) synthesized a series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters. The study provided valuable insights into the stereochemistry and structural characterization of these indazole derivatives (Murugavel et al., 2010).
Synthesis and Characterization of Indazoles
Teixeira et al. (2006) described the synthesis of indazoles substituted at N-1 and N-2 positions with ester-containing side chains. This research contributes to the understanding of the molecular structure and potential applications of indazole derivatives in scientific research (Teixeira et al., 2006).
Antibacterial Activity
Iradyan et al. (2014) reported the synthesis of methyl esters of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids. This research is significant in exploring the antibacterial properties of these esters and acids, demonstrating potential applications in the field of antimicrobial studies (Iradyan et al., 2014).
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities. Numerous methods have been developed to construct these heterocycles with better biological activities . The future research in this field may focus on the development of new synthetic methods and the exploration of their biological activities.
properties
IUPAC Name |
methyl 6-chloro-1H-indazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLKGZWPVGZUAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1H-indazole-5-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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